N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide
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Overview
Description
N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a benzamido group, and a pyrrolidin-1-ylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzamido group: This step involves the reaction of the thiophene derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Attachment of the pyrrolidin-1-ylsulfonyl group: This is typically done by reacting the intermediate compound with pyrrolidine and a sulfonyl chloride derivative under basic conditions.
N-methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamido group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring and the benzamido group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or substituted thiophenes.
Scientific Research Applications
N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2-carboxamide: Similar structure but with a different position of the carboxamide group.
N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)pyridine-3-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide is unique due to its specific combination of functional groups and the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide is a complex organic compound featuring a thiophene ring, a pyrrolidine ring, and a sulfonamide group. Its molecular formula is C22H27N3O4S2, with a molecular weight of approximately 461.6 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial domains.
Structural Characteristics
The unique structure of this compound contributes to its biological activity. The presence of heterocyclic rings and functional groups allows for various interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C22H27N3O4S2 |
Molecular Weight | 461.6 g/mol |
CAS Number | 893124-90-8 |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs, particularly those containing pyrrolidine and thiophene moieties, exhibit significant antimicrobial activity. For instance, derivatives of pyrrolidine have been linked to antibacterial effects against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Anti-inflammatory Effects
This compound is hypothesized to possess anti-inflammatory properties due to its structural components. Compounds containing sulfonamide groups are often explored for their ability to inhibit inflammatory pathways, potentially through the modulation of enzyme activities or receptor interactions involved in inflammatory responses .
The specific mechanism of action for this compound remains largely unexplored. However, it is suggested that it may interact with various biological targets such as enzymes or receptors implicated in disease pathways. This interaction could lead to modulation of cellular processes that are critical in inflammation and infection .
Study on Antimicrobial Activity
A study focusing on the synthesis and biological evaluation of pyrrolidine-containing compounds demonstrated that certain derivatives exhibited potent antibacterial activity. For example, one derivative showed significant efficacy against MRSA, highlighting the potential of pyrrolidine-based compounds in developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis for similar compounds revealed that modifications in the pyrrolidine ring significantly influenced biological activity. The presence of electron-donating groups was crucial for enhancing antimicrobial properties, suggesting that this compound may also benefit from strategic structural modifications .
Properties
IUPAC Name |
N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-18-16(22)14-8-11-25-17(14)19-15(21)12-4-6-13(7-5-12)26(23,24)20-9-2-3-10-20/h4-8,11H,2-3,9-10H2,1H3,(H,18,22)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQQBTWZEHMSIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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